5-(Furan-3-yl)nicotinonitrile

Vue d'ensemble

Description

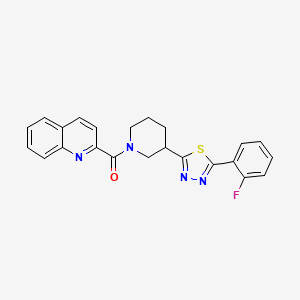

“5-(Furan-3-yl)nicotinonitrile” is a chemical compound that includes a furan ring and a nicotinonitrile group . The molecule consists of a pyridine ring with a nitrile group attached to the 3-position .

Synthesis Analysis

The synthesis of new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing thiophene substituent has been described in the literature . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis

The molecular formula of “5-(Furan-3-yl)nicotinonitrile” is C10H6N2O . It consists of a furan ring and a nicotinonitrile group .Chemical Reactions Analysis

The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines in moderate to good yields .Applications De Recherche Scientifique

Cytotoxicity

Nicotinonitrile derivatives, including those with a furan substituent, have been found to exhibit cytotoxic activity against different tumor cell lines . For example, compounds 2d and 3e were found to exhibit promising cytotoxicity with IC50 of <20 µM against all different tested tumor cell lines . These compounds also showed high selectivity for tumor cells over normal cells .

Hypoglycemic Activity

Some nicotinonitrile-furan hybrids have been synthesized and tested for their hypoglycemic activity . The compound XX showed a more potent hypoglycemic effect than the reference drug metformin without pronounced hepatotoxicity .

Antioxidant Activity

2-Amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile, a derivative of nicotinonitrile, has been used as a key intermediate for the development of new potent antioxidant agents .

Anti-Ulcer Activity

Furan derivatives have been found to have anti-ulcer therapeutic advantages .

Diuretic Activity

Furan derivatives have also been found to have diuretic therapeutic advantages .

Muscle Relaxant Activity

Furan derivatives have been found to have muscle relaxant therapeutic advantages .

Anti-Inflammatory Activity

Furan derivatives have been found to have anti-inflammatory therapeutic advantages .

Antidepressant Activity

Furan derivatives have been found to have antidepressant therapeutic advantages .

Mécanisme D'action

Target of Action

5-(Furan-3-yl)nicotinonitrile is a molecular hybrid that combines two or more pharmacophore scaffolds in one molecule Similar compounds have been known to act independently on two different pharmacological targets .

Mode of Action

It is known that the presence of two or more pharmacophore subunits in one molecule often leads to a synergistic effect, which exceeds the sum effect of individual compounds .

Biochemical Pathways

It has been observed that similar compounds have remarkable hypoglycemic activity . This suggests that 5-(Furan-3-yl)nicotinonitrile may influence glucose metabolism pathways.

Pharmacokinetics

It is known that the compound’s molecular weight is 17017 g/mol , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound 5-(Furan-3-yl)nicotinonitrile has been found to have remarkable hypoglycemic activity . This means it has the ability to reduce blood glucose levels. It was studied in rats with pronounced senile changes in the course of dexamethasone-induced diabetes mellitus (DM) .

Action Environment

It is known that the compound is used for research purposes , suggesting that its action could be influenced by laboratory conditions.

Propriétés

IUPAC Name |

5-(furan-3-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPBLOFGBRVOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745032 | |

| Record name | 5-(Furan-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Furan-3-yl)nicotinonitrile | |

CAS RN |

1346687-19-1 | |

| Record name | 5-(Furan-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3405293.png)

![6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline](/img/structure/B3405301.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3405304.png)

![6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline](/img/structure/B3405305.png)

![(3,4-Difluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3405315.png)

![(E)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B3405336.png)

![N-(5-chloro-2-cyanophenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B3405369.png)

![Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate](/img/structure/B3405376.png)